4-methoxypyridine-2-thiol
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Overview
Description
4-Methoxypyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxypyridine-2-thiol can be synthesized through several methods. One common approach involves the ortho lithiation of 4-methoxypyridine using mesityllithium as the metalating base . Another method involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of this compound.
Scientific Research Applications
4-Methoxypyridine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s thiol group makes it a useful reagent in biochemical studies, particularly in the study of thiol-disulfide exchange reactions.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxypyridine-2-thiol involves its ability to participate in thiol-disulfide exchange reactions. The thiol group can interact with various molecular targets, including proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methoxypyridine-2-thiol include:
2-Methoxypyridine: A pyridine derivative with a methoxy group at the 2-position.
4-Methoxypyridine: A pyridine derivative with a methoxy group at the 4-position.
2-Pyridinethiol: A pyridine derivative with a thiol group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a thiol group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methoxy-1H-pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-2-3-7-6(9)4-5/h2-4H,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCSCMMCGIFVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=S)NC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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